molecular formula C10H17NO3 B088329 (r)-Acetylamino-cyclohexyl-acetic acid CAS No. 14429-43-7

(r)-Acetylamino-cyclohexyl-acetic acid

Cat. No. B088329
CAS RN: 14429-43-7
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-SECBINFHSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Acetic Acid as a Model for Studying Cell Death Mechanisms

Research has highlighted the significance of acetic acid, a closely related compound, in understanding cellular mechanisms, especially cell death in yeasts. Studies have unraveled the cascade of molecular events triggered by acetic acid, providing insights into regulated cell death mechanisms. This knowledge is pivotal for biotechnology and biomedicine, offering potential targets for enhancing biomedical strategies and developing robust yeast strains for industrial applications (Chaves et al., 2021).

Environmental Impact and Degradation

The environmental fate of compounds related to (R)-acetylamino-cyclohexyl-acetic acid, such as acetic acid derivatives used in agriculture, has been studied extensively. These investigations aim to understand their persistence and degradation, which are crucial for assessing environmental safety and developing strategies for pollution mitigation. For instance, the degradation behavior of acetic acid in environmental samples underscores the importance of monitoring and managing chemical pollutants to minimize their ecological footprint (Lange et al., 2012).

Wastewater Treatment and Recycling

The application of acetic acid in wastewater treatment highlights the potential for (R)-acetylamino-cyclohexyl-acetic acid derivatives in environmental management. Studies on peracetic acid, for example, demonstrate its effectiveness as a disinfectant for wastewater effluents, offering a promising approach for enhancing water safety and facilitating the recycling of water in industrial processes. This area of research underscores the balance between effective wastewater management and the challenges posed by increased organic content due to the use of such chemicals (Kitis, 2004).

Industrial Applications and Material Science

Investigations into the separation of acetic acid from waste streams, such as those generated in nuclear processing or chemical manufacturing, underscore the relevance of (R)-acetylamino-cyclohexyl-acetic acid and its derivatives in industrial applications. Techniques like solvent extraction and distillation are explored for their efficiency in recycling and waste minimization, which is critical for sustainable industrial practices and environmental conservation (Mitchell et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, and so on.


I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

(2R)-2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448404
Record name (2R)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Acetylamino-cyclohexyl-acetic acid

CAS RN

14429-43-7
Record name (2R)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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